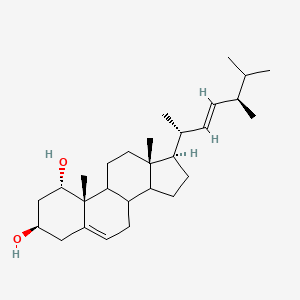
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is a naturally occurring sterol derivative. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is characterized by its unique structure, which includes a double bond at positions 5 and 22 and hydroxyl groups at positions 1 and 3. It is often found in various fungi and plants and plays a crucial role in their biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- typically involves multiple steps, starting from simpler sterol precursors. One common method includes the methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired diol . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as fungi or plants, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to obtain high-purity Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-.
Chemical Reactions Analysis
Types of Reactions: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ergosta-5,22-diene-1,3-dione, while reduction could produce ergosta-5,22-diene-1,3-diol derivatives with altered double bonds.
Scientific Research Applications
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function in fungi and plants.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies .
Mechanism of Action
The mechanism by which Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- exerts its effects involves its interaction with cell membranes. The hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Ergosta-5,22-dien-3-ol: Another sterol with a similar structure but lacking the hydroxyl group at position 1.
Ergosta-7,22-dien-3-ol: Contains a double bond at position 7 instead of 5.
Ergosta-5,7-dien-3-ol: Features additional double bonds at positions 5 and 7 .
Uniqueness: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C28H46O2 |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(1S,3R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21+,22?,23+,24?,25?,26-,27+,28-/m0/s1 |
InChI Key |
FQZKJOXMMQIPSE-QWLDTDPHSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















